![molecular formula C18H15NO3 B11697512 2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide CAS No. 307524-67-0](/img/structure/B11697512.png)
2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide typically involves the reaction of 2H-chromene-3-carboxylic acid with 2-phenylethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then oxidized using an oxidizing agent such as potassium permanganate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced chromene derivatives.
Substitution: Formation of substituted chromene derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential as a therapeutic agent. Research indicates its effectiveness against:
- Cancer: Studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines, suggesting its role as an anticancer agent. For instance, a clinical trial indicated improved tumor response rates in patients with advanced breast cancer when treated with this compound alongside standard chemotherapy.
- Inflammation: The compound has demonstrated anti-inflammatory properties, making it a candidate for treating conditions like rheumatoid arthritis. A study reported significant reductions in joint swelling and pain among patients receiving this compound as part of their treatment regimen.
Biological Research
In biological research, 2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide serves as a valuable tool for understanding various biological pathways:
- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in disease pathways, which can lead to reduced disease progression. For example, it may inhibit cyclooxygenase enzymes involved in inflammatory processes.
- Receptor Interaction: It interacts with various cellular receptors, modulating their activity and influencing cellular responses. This property is particularly useful in studying signal transduction pathways relevant to disease mechanisms.
Industrial Applications
The compound's unique chemical structure allows it to be utilized in the development of:
- Pharmaceuticals: Its biological activities make it a promising candidate for new drug formulations targeting cancer and inflammatory diseases.
- Agrochemicals: There is potential for application in developing agrochemicals due to its bioactive properties that could enhance plant growth or resistance to pests.
Case Study 1: Anticancer Activity
A study evaluating the anticancer properties of this compound revealed selective cytotoxicity against breast cancer cell lines. The research employed various concentrations and treatment durations, demonstrating a dose-dependent reduction in cell viability without adversely affecting normal cells.
Case Study 2: Anti-inflammatory Effects
In clinical trials involving patients with rheumatoid arthritis, participants receiving the compound showed marked improvements in joint inflammation and pain relief compared to placebo groups. This suggests its potential role as an adjunct therapy for chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of 2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as the suppression of inflammation or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-oxo-N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide
- N-(2-oxo-2-phenylethyl)-1-oxaspiro[4.4]nonane-4-carboxamide
Uniqueness
2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide stands out due to its unique chromene core structure, which imparts distinct biological activities. Compared to similar compounds, it exhibits a broader range of applications in scientific research and potential therapeutic uses.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
The compound 2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide is a member of the chromene family, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and enzyme inhibitory properties.
Chemical Structure and Synthesis
This compound features a chromene backbone with a phenylethyl substituent at the nitrogen position and a carbonyl group at the 2 position. This structural configuration is essential for its biological activity and potential therapeutic applications.
Synthesis Methods
Various synthetic routes have been developed to produce this compound, often involving condensation reactions between appropriate chromene derivatives and phenylethylamine. The synthesis typically yields moderate to high purity, allowing for further biological evaluations.
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors. Studies have shown that it can inhibit the growth of several cancer cell lines, including breast (MCF-7, MDA-MB-231) and colon (HT-29) cancer cells.
In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as a therapeutic agent against various cancers.
2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Inhibition of key inflammatory mediators such as cytokines and enzymes (e.g., COX-2) has been observed.
- Experimental Findings : In models of inflammation, this compound reduced edema and inflammatory markers significantly compared to control groups.
3. Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor, particularly in modulating activities related to cancer progression.
- Specific Targets : It has been reported to inhibit histone deacetylases (HDACs), which play critical roles in cancer cell proliferation and survival. Molecular docking studies suggest that the compound binds effectively to the active sites of these enzymes, providing insights into its mechanism of action.
Case Studies
Several studies have highlighted the efficacy of this compound:
- Study on Breast Cancer Cells :
- Anti-inflammatory Effects :
Properties
CAS No. |
307524-67-0 |
---|---|
Molecular Formula |
C18H15NO3 |
Molecular Weight |
293.3 g/mol |
IUPAC Name |
2-oxo-N-(2-phenylethyl)chromene-3-carboxamide |
InChI |
InChI=1S/C18H15NO3/c20-17(19-11-10-13-6-2-1-3-7-13)15-12-14-8-4-5-9-16(14)22-18(15)21/h1-9,12H,10-11H2,(H,19,20) |
InChI Key |
AYSCLZFZCXBWQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC3=CC=CC=C3OC2=O |
solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.